molecular formula C17H14BrNO5 B3970819 1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate

1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate

Cat. No.: B3970819
M. Wt: 392.2 g/mol
InChI Key: CIPDMYPQZKWAJR-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate is an organic compound with the molecular formula C17H14BrNO5 It is characterized by the presence of a phenyl group, a bromine atom, and a nitro group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-bromo-3-nitrobenzoic acid with 1-Oxo-1-phenylbutan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenyl and benzoate moieties may facilitate binding to hydrophobic pockets in proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Oxo-1-phenylbutan-2-yl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    1-Oxo-1-phenylbutan-2-yl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of bromine.

    1-Oxo-1-phenylbutan-2-yl 4-iodo-3-nitrobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 1-Oxo-1-phenylbutan-2-yl 4-bromo-3-nitrobenzoate imparts unique reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO5/c1-2-15(16(20)11-6-4-3-5-7-11)24-17(21)12-8-9-13(18)14(10-12)19(22)23/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPDMYPQZKWAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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